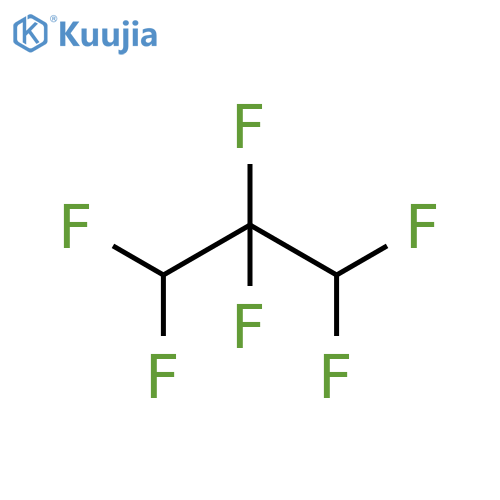Cas no 27070-61-7 (1,1,2,2,3,3-Hexafluoropropane)

1,1,2,2,3,3-Hexafluoropropane structure
商品名:1,1,2,2,3,3-Hexafluoropropane
1,1,2,2,3,3-Hexafluoropropane 化学的及び物理的性質
名前と識別子
-
- Propane, hexafluoro-
- 1,1,2,2,3,3-Hexafluoropropane
- 1H,3H-Hexafluoropropane
- 27070-61-7
- 680-00-2
- ZXVZGGVDYOBILI-UHFFFAOYSA-N
- 1,1,2,2,3,3-hexakis(fluoranyl)propane
- AKOS006229997
- MFCD02093293
- Propane, 1,1,2,2,3,3-hexafluoro-
- SCHEMBL178331
- A818905
- DTXSID90987417
- 1,2,3,3-hexafluoropropane
-
- MDL: MFCD02093293
- インチ: InChI=1S/C3H2F6/c4-1(5)3(8,9)2(6)7/h1-2H
- InChIKey: ZXVZGGVDYOBILI-UHFFFAOYSA-N
- ほほえんだ: C(F)(F)C(F)(F)C(F)F
計算された属性
- せいみつぶんしりょう: 152.00600
- どういたいしつりょう: 152.006
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 6
- 重原子数: 9
- 回転可能化学結合数: 2
- 複雑さ: 76.3
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.6
- トポロジー分子極性表面積: 0Ų
じっけんとくせい
- 密度みつど: 1.371
- ふってん: 5°C
- フラッシュポイント: °C
- 屈折率: 1.237
- PSA: 0.00000
- LogP: 2.15190
1,1,2,2,3,3-Hexafluoropropane 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Apollo Scientific | PC5581-5g |
1H,3H-Hexafluoropropane |
27070-61-7 | 97% | 5g |
£328.00 | 2025-02-21 | |
| SHENG KE LU SI SHENG WU JI SHU | sc-259083-5 g |
1H,3H-Hexafluoropropane, |
27070-61-7 | 5g |
¥2,121.00 | 2023-07-11 | ||
| abcr | AB147894-25 g |
1,1,2,2,3,3-Hexafluoropropane, 97%; . |
27070-61-7 | 97% | 25 g |
€987.50 | 2023-07-20 | |
| abcr | AB147894-5 g |
1,1,2,2,3,3-Hexafluoropropane, 97%; . |
27070-61-7 | 97% | 5 g |
€387.50 | 2023-07-20 | |
| SHENG KE LU SI SHENG WU JI SHU | sc-259083-5g |
1H,3H-Hexafluoropropane, |
27070-61-7 | 5g |
¥2121.00 | 2023-09-05 | ||
| Apollo Scientific | PC5581-100g |
1H,3H-Hexafluoropropane |
27070-61-7 | 97% | 100g |
£2276.00 | 2025-02-21 | |
| Apollo Scientific | PC5581-25g |
1H,3H-Hexafluoropropane |
27070-61-7 | 97% | 25g |
£802.00 | 2025-02-21 |
1,1,2,2,3,3-Hexafluoropropane 関連文献
-
Zhenxing Wang,Zhenhua Sun,Juan Li,Ying Shi,Chengguo Sun,Baigang An,Hui-Ming Cheng,Feng Li Chem. Soc. Rev. 2021 50 3178
-
Tomoyuki Mochida,Ryo Sumitani,Tomoaki Yamazoe Phys. Chem. Chem. Phys. 2020 22 25803
-
Jun Pu,Chenglin Zhong,Jiahao Liu,Zhenghua Wang,Dongliang Chao Energy Environ. Sci. 2021 14 3872
-
4. The kinetics of the gas-phase thermal decomposition of chlorodifluoromethaneG. R. Barnes,R. A. Cox,R. F. Simmons J. Chem. Soc. B 1971 1176
-
5. The kinetics of the gas-phase thermal decomposition of bromodifluoromethaneR. A. Cox,R. F. Simmons J. Chem. Soc. B 1971 1625
27070-61-7 (1,1,2,2,3,3-Hexafluoropropane) 関連製品
- 431-89-0(1,1,1,2,3,3,3-Heptafluoropropane)
- 2252-84-8(Propane,1,1,1,2,2,3,3-heptafluoro-)
- 431-31-2(Propane,1,1,1,2,3-pentafluoro-)
- 1814-88-6(Propane,1,1,1,2,2-pentafluoro-)
- 677-56-5(HFC-236cb)
- 460-73-1(1,1,1,3,3-Pentafluoropropane)
- 2138027-48-0(3-(4-amino-2H-1,2,3-triazol-2-yl)-1lambda6-thiolane-1,1-dione)
- 1856543-03-7(Benzenesulfonamide, 3-amino-4,5-difluoro-)
- 1007556-74-2(3-(1R)-2,2,2-trifluoro-1-hydroxyethylphenol)
- 17412-39-4(2,6-Dimethylimidazo[1,2-b]pyridazine)
推奨される供給者
Amadis Chemical Company Limited
(CAS:27070-61-7)1,1,2,2,3,3-Hexafluoropropane

清らかである:99%/99%
はかる:5g/25g
価格 ($):259.0/646.0